4-fluoro-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide
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Overview
Description
4-fluoro-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide is a heterocyclic compound that features a unique fusion of a thiadiazole ring with a pyridine ring, along with a fluorinated benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiadiazole ring. This can be achieved through the reaction of hydrazine derivatives with carbon disulfide under basic conditions.
Pyridine Ring Fusion: The thiadiazole ring is then fused with a pyridine ring through a condensation reaction, often involving the use of phosphorus oxychloride (POCl₃) as a dehydrating agent.
Final Coupling: The final step involves coupling the fluorinated benzamide with the thiadiazole-pyridine intermediate under conditions that promote the formation of the desired imine linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-fluoro-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer agent, due to its ability to inhibit specific enzymes that are overexpressed in cancer cells.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]acetamide: Similar structure but with an acetamide moiety instead of benzamide.
4-chloro-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The uniqueness of 4-fluoro-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide lies in its specific combination of a fluorinated benzamide moiety with a thiadiazole-pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H8FN3OS |
---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
4-fluoro-N-([1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide |
InChI |
InChI=1S/C13H8FN3OS/c14-10-6-4-9(5-7-10)12(18)16-13-15-11-3-1-2-8-17(11)19-13/h1-8H |
InChI Key |
CTSXITKBCHRYEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NC(=O)C3=CC=C(C=C3)F)SN2C=C1 |
Origin of Product |
United States |
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